![molecular formula C25H25N5O5 B2442738 8-(2,4-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896296-81-4](/img/structure/B2442738.png)
8-(2,4-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2,4-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O5 and its molecular weight is 475.505. The purity is usually 95%.
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Scientific Research Applications
Chromatography and Analytical Techniques
Research studies have highlighted the importance of structurally similar compounds in the field of chromatography and analytical techniques. A specific study developed a validated stability-indicating high-performance thin-layer chromatography (HPTLC) method effective for determining similar compounds and potential degradation products in tablet dosage form, underlining the importance of such compounds in the analytical assessment of pharmaceuticals (Rode & Tajne, 2021).
Heterocyclic Chemistry and Medicinal Applications
The structural scaffold of hydantoin, closely related to imidazo[2,1-f]purine structures, has been recognized as significant in medicinal chemistry due to its biological and pharmacological activities. Hydantoins and their hybrids exhibit a range of therapeutic and agrochemical applications, playing a crucial role in the chemical or enzymatic synthesis of non-natural -amino acids with potential medical applications. The production methods and the significance of hydantoins in drug discovery are extensively discussed, showcasing the relevance of such structures in pharmaceutical research (Shaikh et al., 2023).
Synthetic Biology
In the realm of synthetic biology, research on unnatural base pairs beyond standard Watson-Crick base pairs is pivotal. Studies have developed unnatural base pairs consisting of imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which are recognized as ring-expanded purines and pyrimidines, respectively. These pairs are expected to satisfy criteria of shape complementarity and enhanced stacking ability, crucial for synthetic biology applications (Saito-Tarashima & Minakawa, 2018).
Environmental Chemistry and Toxicology
In environmental science, studies on the analysis of heterocyclic aromatic amines similar to imidazo[2,1-f]purine structures have revealed their carcinogenic properties. Analytical techniques, particularly liquid chromatography coupled to mass spectrometry, have been identified as the method of choice for sensitive qualitative and quantitative analysis of these compounds and their metabolites in various matrices, highlighting the relevance of similar structures in environmental toxicology and food safety (Teunissen et al., 2010).
properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5/c1-27-22-21(23(32)28(25(27)33)12-7-13-31)29-15-19(16-8-5-4-6-9-16)30(24(29)26-22)18-11-10-17(34-2)14-20(18)35-3/h4-6,8-11,14-15,31H,7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVFSGQPLHDGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N3C=C(N(C3=N2)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,4-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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